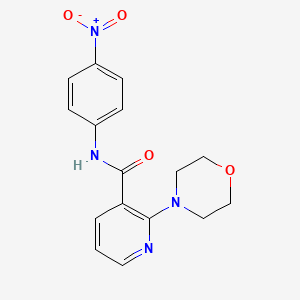
2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide
Übersicht
Beschreibung
2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide, also known as MNPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide exerts its pharmacological effects by inhibiting the activity of various enzymes involved in the synthesis and degradation of NAD. It has been shown to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme involved in the salvage pathway of NAD synthesis. 2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide also inhibits the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Biochemical and Physiological Effects
2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its pharmacological properties. 2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, 2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide has some limitations, including its low solubility in aqueous solutions and potential off-target effects.
Zukünftige Richtungen
2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide has potential applications in various fields, including drug discovery, cancer research, and metabolic disorders. Future research should focus on improving the pharmacological properties of 2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide, including its solubility and selectivity for specific targets. Additional studies are needed to explore the full range of its pharmacological effects and potential therapeutic applications. Furthermore, 2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide can be used as a tool compound to investigate the role of NAD in various cellular processes, including metabolism, aging, and disease.
Wissenschaftliche Forschungsanwendungen
2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to possess various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-morpholin-4-yl-N-(4-nitrophenyl)nicotinamide has also been used as a tool compound in biochemical and physiological studies to investigate the role of nicotinamide adenine dinucleotide (NAD) in cellular metabolism and signaling pathways.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-(4-nitrophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-16(18-12-3-5-13(6-4-12)20(22)23)14-2-1-7-17-15(14)19-8-10-24-11-9-19/h1-7H,8-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWFSGBNCUVFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-yl)-N-(4-nitrophenyl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B4301082.png)
![4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4301086.png)
![8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4301090.png)
![3-biphenyl-4-yl-7,9-dimethyl-4-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4301095.png)
![1-(3-methylphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4301100.png)
![2,5,6-triphenyl-1-(2-phenylethyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B4301105.png)
![3-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)propan-1-ol](/img/structure/B4301113.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4301128.png)
![3-[(4-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4301142.png)
![4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4301148.png)
![6-({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonyl)-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4301156.png)
![3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4301166.png)
![2-methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl 4-methylbenzoate](/img/structure/B4301173.png)